![molecular formula C5H9N3O2S2 B2561191 3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol CAS No. 878617-89-1](/img/structure/B2561191.png)
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol
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Overview
Description
The compound “3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol” belongs to a class of organic compounds known as 2-amino-1,3,4-thiadiazoles . These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves reactions with amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reactions can be carried out effectively with the use of ultrasound .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The presence of electron-donating substituents in vinylbutyl ether and vinyl ether of monoethanolamine significantly reduces the positive charge on the β -carbon atom of the double bond .
Chemical Reactions Analysis
The reactions of similar compounds can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .
Scientific Research Applications
Anticancer Properties
The compound has shown promise as an anticancer agent. In studies, it exhibited an IC₅₀ (half-maximal inhibitory concentration) comparable to that of sorafenib (a known cancer drug) in Panc-1 cells . Further research could explore its mechanism of action and potential for targeted cancer therapy.
Anti-Inflammatory Effects
Given its structural features, this compound might modulate inflammatory pathways. Researchers have tested its inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a crucial role in inflammation. Investigating its anti-inflammatory potential could lead to novel therapeutic strategies .
Antimicrobial Activity
The compound’s thiadiazole scaffold has been associated with antimicrobial properties. Docking studies revealed strong binding affinity and interaction, suggesting potential as an antimicrobial agent. Further in vitro and in vivo experiments are warranted to validate its efficacy .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit diverse pharmacological activities, including anticancer properties . These compounds often target cellular processes such as cell proliferation and apoptosis .
Mode of Action
For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to affect various biochemical pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit anticancer activity, potentially through mechanisms such as inhibition of cell proliferation and induction of apoptosis .
Future Directions
properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c6-4-7-8-5(12-4)11-2-3(10)1-9/h3,9-10H,1-2H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZFTWBCNSFDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSC1=NN=C(S1)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol |
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